Aurora A inhibitor 2
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Overview
Description
Aurora A inhibitor 2 is a small molecule compound designed to selectively inhibit Aurora kinase A, a serine/threonine kinase crucial for cell division and mitosis. Aurora kinase A is often overexpressed in various cancers, making it a significant target for cancer therapy . The inhibition of Aurora kinase A can disrupt mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aurora A inhibitor 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes:
Formation of the Core Structure: This involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as amines, hydroxyls, or halogens to enhance binding affinity and selectivity.
Final Coupling: The final step often involves coupling the core structure with specific side chains or substituents to achieve the desired inhibitory activity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Aurora A inhibitor 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its pharmacological properties .
Scientific Research Applications
Aurora A inhibitor 2 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of Aurora kinase A in cancer cell proliferation and tumor growth.
Cell Cycle Studies: Employed to investigate the mechanisms of mitosis and cell division, providing insights into the regulation of the cell cycle.
Drug Development: Serves as a lead compound for developing new anticancer therapies targeting Aurora kinase A.
Biological Research: Utilized in studies exploring the interaction of Aurora kinase A with other cellular proteins and pathways.
Mechanism of Action
Aurora A inhibitor 2 exerts its effects by binding to the active site of Aurora kinase A, preventing its phosphorylation and activation. This inhibition disrupts the kinase’s ability to regulate mitosis, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include:
Phosphorylation Inhibition: Blocking the phosphorylation of key substrates involved in mitosis.
Disruption of Spindle Assembly: Interfering with the formation of the mitotic spindle, essential for chromosome segregation.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through various apoptotic pathways.
Comparison with Similar Compounds
Aurora A inhibitor 2 can be compared with other similar compounds, such as:
MK-8745: Another Aurora kinase A inhibitor with distinct binding affinities and selectivity profiles.
TC-A2317: A compound that targets both Aurora kinase A and B, offering broader inhibitory effects.
Uniqueness: this compound stands out due to its high selectivity for Aurora kinase A, minimizing off-target effects and enhancing its therapeutic potential .
Biological Activity
Aurora A kinase (AURKA) is a serine/threonine kinase that plays a crucial role in regulating mitosis and is often overexpressed in various cancers, making it a significant target for cancer therapy. Aurora A inhibitor 2, also known as Alisertib (MLN8237), is a selective small-molecule inhibitor of AURKA, designed to disrupt its activity and subsequently inhibit tumor growth. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and implications for cancer treatment.
Aurora A kinase is involved in several critical processes during cell division, including spindle assembly and chromosome segregation. Inhibition of AURKA leads to:
- Mitotic Arrest: Alisertib induces abnormal mitotic spindle formation and results in the accumulation of cells at the G2/M phase of the cell cycle. This disruption can lead to apoptosis in cancer cells.
- Degradation of Oncogenic Proteins: Alisertib inhibits the interaction between AURKA and N-myc, a protein associated with aggressive forms of neuroendocrine prostate cancer. This inhibition reduces N-myc signaling, which is crucial for tumor growth .
- Induction of Apoptosis: Studies have shown that treatment with Alisertib can lead to increased apoptosis rates in various cancer cell lines, including those from lung and prostate cancers .
Clinical Efficacy
Alisertib has been evaluated in several clinical trials for various malignancies. Here are some key findings:
Table 1: Summary of Clinical Trials Involving Alisertib
Case Studies
- Non-Hodgkin Lymphoma: In a phase II study, patients with relapsed aggressive non-Hodgkin lymphoma treated with Alisertib showed abnormal mitotic spindle formation and decreased tumor-cell proliferation. The study highlighted the correlation between AURKA overexpression and poor prognosis in lymphoma patients .
- Neuroendocrine Prostate Cancer: Another study focused on advanced neuroendocrine prostate cancer where patients exhibited significant responses to Alisertib treatment despite not meeting the primary endpoint of progression-free survival. Notably, some patients had complete resolution of liver metastases .
Research Findings
Research indicates that Alisertib's selectivity towards AURKA minimizes off-target effects, making it a promising candidate for targeted cancer therapy. The following findings summarize its biological activity:
- In Vitro Studies: Alisertib has shown antiproliferative effects across various cancer cell lines, including lung, ovarian, and lymphoma cells. It effectively disrupts cell viability and induces apoptosis at low nanomolar concentrations (IC50 ~1.2 nM against AURKA) .
- In Vivo Efficacy: Preclinical models demonstrate that Alisertib significantly suppresses tumor growth in xenograft models without substantial toxicity to normal tissues .
Properties
Molecular Formula |
C24H26N6O3 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[6-[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-6-yl]-1H-benzimidazol-2-yl]propanamide |
InChI |
InChI=1S/C24H26N6O3/c1-2-22(31)28-24-26-20-6-4-17(14-21(20)27-24)16-3-5-19-18(13-16)23(32)30(15-25-19)8-7-29-9-11-33-12-10-29/h3-6,13-15H,2,7-12H2,1H3,(H2,26,27,28,31) |
InChI Key |
WKBADCPZJIWSRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=CC4=C(C=C3)N=CN(C4=O)CCN5CCOCC5 |
Origin of Product |
United States |
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